1,3,4-Tri-O-benzoyl-2-deoxy-b-D-ribopyranose 1,3,4-Tri-O-benzoyl-2-deoxy-b-D-ribopyranose
Brand Name: Vulcanchem
CAS No.: 124152-17-6
VCID: VC21351660
InChI: InChI=1S/C26H22O7/c27-24(18-10-4-1-5-11-18)30-17-22-21(32-25(28)19-12-6-2-7-13-19)16-23(31-22)33-26(29)20-14-8-3-9-15-20/h1-15,21-23H,16-17H2/t21-,22+,23-/m0/s1
SMILES: C1C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Molecular Formula: C26H22O7
Molecular Weight: 446.4 g/mol

1,3,4-Tri-O-benzoyl-2-deoxy-b-D-ribopyranose

CAS No.: 124152-17-6

Cat. No.: VC21351660

Molecular Formula: C26H22O7

Molecular Weight: 446.4 g/mol

* For research use only. Not for human or veterinary use.

1,3,4-Tri-O-benzoyl-2-deoxy-b-D-ribopyranose - 124152-17-6

Specification

CAS No. 124152-17-6
Molecular Formula C26H22O7
Molecular Weight 446.4 g/mol
IUPAC Name [(2R,3S,5S)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate
Standard InChI InChI=1S/C26H22O7/c27-24(18-10-4-1-5-11-18)30-17-22-21(32-25(28)19-12-6-2-7-13-19)16-23(31-22)33-26(29)20-14-8-3-9-15-20/h1-15,21-23H,16-17H2/t21-,22+,23-/m0/s1
Standard InChI Key HYQISMBJGQVBLA-XPWALMASSA-N
Isomeric SMILES C1[C@H]([C@H](CO[C@@H]1OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
SMILES C1C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Canonical SMILES C1C(C(COC1OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Introduction

Chemical Structure and Properties

Molecular Architecture

1,3,4-Tri-O-benzoyl-2-deoxy-b-D-ribopyranose exists as a pyranose ring with three benzoyl (C6H5CO-) groups attached to hydroxyl groups at positions 1, 3, and 4. Position 2 lacks a hydroxyl group (deoxy configuration), distinguishing it from native ribose. The β-anomeric configuration is stabilized by the pyranose ring system .

Key Structural Features

  • Core structure: Ribopyranose (five-membered ring with four carbons and one oxygen).

  • Protecting groups: Benzoyl groups at C1, C3, and C4.

  • Deoxy site: Absence of hydroxyl at C2.

Physicochemical Data

The compound’s properties are well-documented in chemical databases:

PropertyValueSource
Molecular FormulaC₂₆H₂₂O₇
Molecular Weight446.4 g/mol
InChI KeyBEODWWVAXXZRMB-ZRBLBEILSA-N
SMILESC1C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Synthetic Routes and Optimization

Classical Synthesis from D-Ribose

The compound is synthesized via benzoylation of 2-deoxy-D-ribose. A typical procedure involves:

  • Protection: Reaction with benzoyl chloride (BzCl) in pyridine to acylate hydroxyl groups .

  • Stereochemical Control: Selective benzoylation at C1, C3, and C4 is achieved under anhydrous conditions, leveraging the steric environment of the ribopyranose .

Reaction Conditions

  • Solvent: Pyridine (acts as base and aprotic solvent).

  • Temperature: 0–25°C to prevent side reactions.

  • Yield: ~70–85% under optimized conditions .

Industrial-Scale Production Challenges

While laboratory methods are established, scaling up requires:

  • Solvent Optimization: Replacing pyridine with less toxic bases (e.g., triethylamine).

  • Catalyst Use: Acid catalysis to accelerate benzoylation kinetics .

Chemical Reactivity and Functionalization

Hydrolysis and Deprotection

The benzoyl groups are cleaved under acidic or basic conditions to regenerate 2-deoxy-D-ribose:

ReagentConditionsProductApplication
HCl (aqueous)60°C, 6 hours2-Deoxy-D-riboseNucleoside synthesis
NaOH (methanol)Reflux, 2 hoursPartial deprotectionIntermediate for further reactions

Nucleophilic Substitution

The deoxy site (C2) and free hydroxyl groups enable further functionalization:

  • Glycosylation: Use as a donor in glycosylation reactions to form oligosaccharides .

  • Amination: Reaction with amines to introduce amino groups at C2.

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor for:

  • Antiviral Nucleosides: Deprotection followed by coupling with heterocyclic bases (e.g., adenine, cytosine) .

  • Anticancer Agents: Derivatives with modified sugar moieties show enhanced bioavailability.

Enzyme Studies and Metabolism

Protected riboses are used to study:

  • Enzyme Specificity: Testing binding affinities of glycosidases and kinases.

  • Metabolic Pathways: Tracing carbohydrate metabolism in biological systems .

Structural and Functional Comparisons

Similar Compounds and Their Roles

CompoundKey DifferencesApplications
1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose Ribofuranose ring, methoxy at C2Nucleoside analogs with altered stereochemistry
1,2,3,4-Tetra-O-acetyl-β-D-glucopyranoseAcetyl groups, glucopyranose backboneGlycosylation in carbohydrate synthesis

Uniqueness of 1,3,4-Tri-O-benzoyl-2-deoxy-b-D-ribopyranose

  • Selective Protection: Benzoyl groups are stable under mild conditions but removable for precise deprotection.

  • Stereochemical Purity: β-configuration ensures predictable reactivity in glycosylation .

Biological Activity and Case Studies

Drug Development Insights

  • Antiviral Derivatives: A study demonstrated that 2-deoxyribose derivatives inhibit viral polymerases by mimicking natural substrates.

  • Enzyme Inhibition: Protected sugars alter enzyme kinetics, aiding in drug design .

Industrial Case Study: Nucleoside Synthesis

A protocol from the RSC journal details:

  • Benzoylation: 2-Deoxy-D-ribose → 1,3,4-Tri-O-benzoyl-2-deoxy-b-D-ribopyranose.

  • Deprotection: HCl-mediated hydrolysis to free 2-deoxy-D-ribose.

  • Coupling: Condensation with purine/pyrimidine bases to form nucleosides .

Future Directions and Challenges

Synthetic Innovations

  • Catalytic Methods: Developing transition-metal catalysts for regioselective benzoylation.

  • Green Chemistry: Replacing pyridine with eco-friendly solvents (e.g., ionic liquids) .

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